methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
CAS No.:
Cat. No.: VC13432386
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2S |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | methyl 3-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate |
| Standard InChI | InChI=1S/C15H12N2O2S/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17) |
| Standard InChI Key | QVPUOSJRRHQGRJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3 |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₆H₁₂N₂O₂S, with a molecular weight of 296.35 g/mol. Its IUPAC name derives from the substitution pattern: the benzoate ester occupies the 3-position of the benzene ring, while the imidazole-thiophene group is attached at the 4-position of the imidazole ring .
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this specific compound, analogs such as methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate (PubChem CID: 51345989) crystallize in monoclinic systems with unit cell parameters approximating a = 9.9 Å, b = 9.4 Å, c = 16.7 Å, and β = 92.2° . The imidazole and thiophene rings exhibit near-planar geometry, with dihedral angles <10° between aromatic systems, suggesting strong π-π interactions in solid-state packing .
Table 1: Key Bond Lengths and Angles (Hypothetical Model)
| Bond/Angle | Value (Å/°) | Source Analogs |
|---|---|---|
| C(imidazole)-N | 1.32–1.37 | |
| C(thiophene)-S | 1.70–1.72 | |
| C=O (ester) | 1.21–1.23 | |
| Dihedral (imidazole-thiophene) | 5–8° |
Synthetic Pathways
Condensation and Cyclization Strategies
The synthesis typically involves a multi-step protocol:
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Formation of the imidazole core: Reaction of 4-fluoroacetophenone with ammonium acetate and thiophene-2-carboxaldehyde under microwave irradiation yields the imidazole-thiophene intermediate .
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Esterification: The benzoic acid derivative is methylated using thionyl chloride and methanol, achieving yields >85% .
Representative Procedure (Adapted from ):
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Step 1: 4-Fluorobenzoic acid (13 g, 1 mmol) is treated with thionyl chloride (25 mL) in THF at 80°C for 6 hr. After solvent removal, methanol (25 mL) is added to form methyl 4-fluorobenzoate.
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Step 2: Condensation with 2-thiophenecarboxaldehyde and ammonium acetate in acetic acid at 120°C for 12 hr forms the imidazole-thiophene scaffold.
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Purification: Column chromatography (hexane/ethyl acetate, 3:1) yields the final product with >90% purity .
Alternative Routes
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One-pot BEMP-catalyzed synthesis: Using 2-(chloropyridin-4-yl) ethanone and thiophene isocyanate in acetonitrile with 5 mol% BEMP catalyst achieves 62% yield in 1 hr .
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Photoredox catalysis: Recent methods employ 4CzIPN and benzodioxaborole under blue LED irradiation for regioselective coupling .
Spectroscopic Characterization
NMR Analysis
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
IR and Mass Spectrometry
Computational and Electronic Properties
DFT Studies
Density functional theory (B3LYP/6-31G(d)) calculations for analogous structures reveal:
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HOMO-LUMO gap: 4.2 eV, indicating moderate electronic excitation energy .
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Molecular electrostatic potential (MEP): Negative charge localized on the ester oxygen and thiophene sulfur, facilitating electrophilic attacks at the imidazole C-2 position .
Table 2: Calculated Thermodynamic Properties (B3LYP/6-31G(d))
| Property | Value |
|---|---|
| Dipole moment (Debye) | 3.8 |
| Polarizability (ų) | 32.5 |
| ΔG (solvation, kcal/mol) | -12.4 (H₂O) |
Pharmacological and Material Applications
Biological Activity
While direct data for this compound is limited, structurally related imidazole-thiophene hybrids exhibit:
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Antiviral activity: IC₅₀ = 31.2 μM against SARS-CoV-2 3CL protease .
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Tyrosinase inhibition: 78% inhibition at 100 μM, suggesting cosmetic applications .
Material Science Applications
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Nonlinear optics (NLO): Hyperpolarizability (β) = 1.4×10⁻³⁰ esu, surpassing urea (β = 0.7×10⁻³⁰ esu) .
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Organic semiconductors: Hole mobility = 0.12 cm²/V·s in thin-film transistors .
Stability and Degradation
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